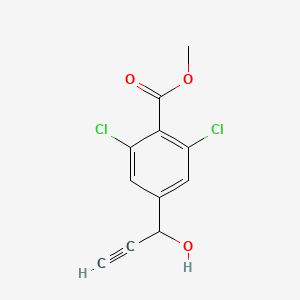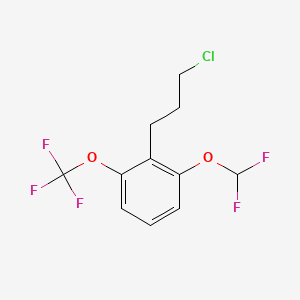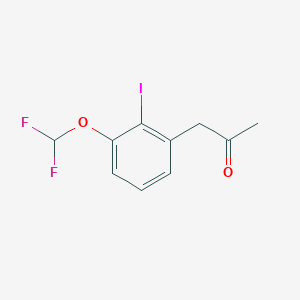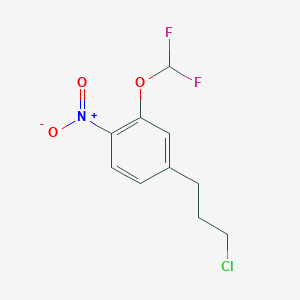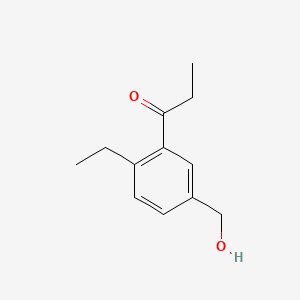
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is characterized by the presence of an ethyl group, a hydroxymethyl group, and a propanone group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The reaction conditions often require a non-polar solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with HNO3/H2SO4, sulfonation with SO3/H2SO4, and halogenation with Br2/FeBr3.
Major Products:
- Oxidation yields carboxylic acids.
- Reduction yields alcohols.
- Substitution yields various substituted aromatic compounds.
Applications De Recherche Scientifique
1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic ring can participate in π-π interactions, affecting its binding affinity to various receptors and enzymes .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer chemistry.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photoinitiator in the synthesis of hydrophobic polyurethane sponges.
Uniqueness: 1-(2-Ethyl-5-(hydroxymethyl)phenyl)propan-1-one is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
1-[2-ethyl-5-(hydroxymethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-3-10-6-5-9(8-13)7-11(10)12(14)4-2/h5-7,13H,3-4,8H2,1-2H3 |
Clé InChI |
HIGJTPWCEJKWOB-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)CO)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


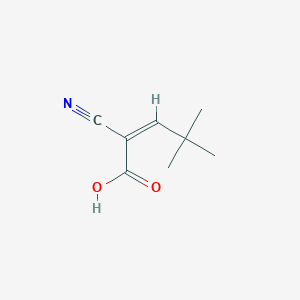
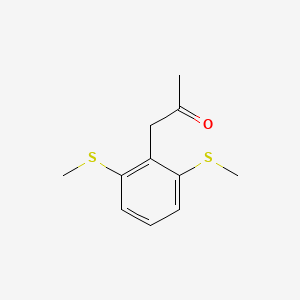
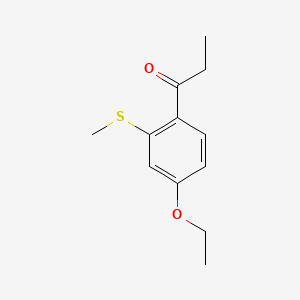
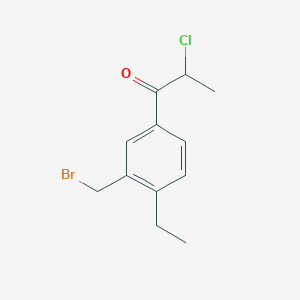
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)



